Cas no 301306-96-7 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide)

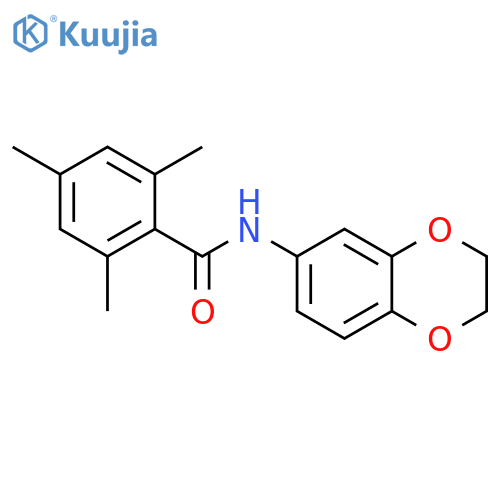

301306-96-7 structure

商品名:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide

CAS番号:301306-96-7

MF:C18H19NO3

メガワット:297.348365068436

CID:5436479

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide

-

- インチ: 1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)18(20)19-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)

- InChIKey: KBVNKCYSZBFFAL-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2OCCOC2=C1)(=O)C1=C(C)C=C(C)C=C1C

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3095-1010-2μmol |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-10mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-25mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-15mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-20mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-40mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-4mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-2mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-3mg |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3095-1010-10μmol |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

301306-96-7 | 90%+ | 10μl |

$69.0 | 2023-04-27 |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

301306-96-7 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量